molecular formula C10H18O B13795377 7-Octen-3-one, 4,6-dimethyl- CAS No. 63323-26-2

7-Octen-3-one, 4,6-dimethyl-

Cat. No.: B13795377
CAS No.: 63323-26-2
M. Wt: 154.25 g/mol
InChI Key: BOBHRIZDBFPAKV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-7-octen-3-one is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a distinctive structure that includes a double bond and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-7-octen-3-one can be synthesized through several methods. One common approach involves the isomerization of epoxides using lithium perchlorate as a catalyst . This method is efficient and yields high purity ketone.

Industrial Production Methods

In industrial settings, the production of 4,6-Dimethyl-7-octen-3-one often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-7-octen-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of different oxidation products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4,6-Dimethyl-7-octen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-7-octen-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a volatile organic compound that can influence various physiological processes. For example, it can inhibit spore germination and induce defensive behaviors in plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-7-octen-3-one is unique due to its specific structure and the presence of both a double bond and two methyl groups. This unique structure contributes to its distinctive chemical properties and applications.

Properties

CAS No.

63323-26-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4,6-dimethyloct-7-en-3-one

InChI

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3

InChI Key

BOBHRIZDBFPAKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC(C)C=C

Origin of Product

United States

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